molecular formula C9H7F6NO B13099159 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine

2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine

Cat. No.: B13099159
M. Wt: 259.15 g/mol
InChI Key: BDJZTOQZZDUHRZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine is a fluorinated phenethylamine derivative characterized by a trifluoroethylamine backbone and a 2-(trifluoromethoxy)phenyl substituent. This structure combines electron-withdrawing trifluoromethyl and trifluoromethoxy groups, which enhance metabolic stability and influence receptor binding kinetics.

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-3-1-2-4-6(5)17-9(13,14)15/h1-4,7H,16H2

InChI Key

BDJZTOQZZDUHRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Reduction of Carbonyl Precursors

A widely employed synthetic route to 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine involves the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanone. The ketone precursor is first synthesized by introducing the trifluoromethoxy and trifluoromethyl groups onto the aromatic ring and ethanone backbone, respectively. The key step then is the reduction of the ketone carbonyl group to the amine.

  • Reducing Agents : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are the principal reagents used for this transformation. LiAlH4 is more reactive and can reduce the ketone directly to the amine under anhydrous conditions, while NaBH4 is milder and often requires catalytic or additional steps to achieve amination.

  • Reaction Conditions : The reduction is typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere to prevent moisture interference. Temperature control is crucial to avoid side reactions.

  • Mechanistic Insight : The reduction proceeds via hydride transfer to the carbonyl carbon, followed by subsequent amination steps either by direct amination or by intermediate formation of an alcohol that is converted to the amine.

Multicomponent Metallaphotoredox Catalysis

Recent advances in metallaphotoredox catalysis have enabled modular and efficient syntheses of trifluoromethylated amines. A notable method involves the coupling of nitroarenes, tertiary alkylamines, redox-active esters, and trifluorinated alkenes under iridium/nickel dual catalysis.

  • Catalysts and Conditions : The system employs [Ir(dF(CF3)ppy)2(dtbpy)]PF6 as the photoredox catalyst and nickel(II) nitrate with bathophenanthroline as the nickel catalyst under blue LED irradiation (~456 nm). The reaction is performed in a mixed solvent system of dimethyl sulfoxide (DMSO) and 1,2-dimethoxyethane (DME) at approximately 80 °C.

  • Advantages : This method allows the direct construction of trifluoromethylated ethanamine skeletons with high structural complexity and functional group tolerance, enabling the synthesis of this compound analogs.

  • Research Findings : The approach has been demonstrated to be effective for a variety of substrates, yielding structurally diverse N-trifluoroalkyl anilines, which are relevant intermediates for pharmaceutical applications.

Enzymatic Resolution and Amination

For optically active derivatives, enzymatic methods have been applied. For example, the resolution of racemic 2,2,2-trifluoro-1-phenylethylamine via enantioselective alcoholysis using Pseudomonas fluorescens lipase has been reported, which can be adapted for trifluoromethoxy-substituted analogs.

  • Amination via Ammonium Formate : Amination of aryl trifluoromethyl ketones with ammonium formate provides racemic ethanamines in good yields.

  • Resolution : The enzymatic step allows for the separation of enantiomers, which is critical for pharmaceutical applications requiring chiral purity.

Method Key Reagents/Catalysts Conditions Advantages Limitations
Reduction of Ketone LiAlH4, NaBH4 Anhydrous solvents, inert atmosphere, RT to reflux Straightforward, well-established Requires handling of reactive hydrides
Metallaphotoredox Multicomponent Coupling [Ir(dF(CF3)ppy)2(dtbpy)]PF6, Ni(NO3)2, BPhen, Blue LEDs DMSO/DME solvent, ~80 °C, 48 h High complexity, mild conditions, modular Requires specialized catalysts and light source
Enzymatic Resolution & Amination Pseudomonas fluorescens lipase, ammonium formate Mild, aqueous or biphasic systems Enables chiral resolution Limited substrate scope, longer reaction times
  • Effect of Solvents : Polar aprotic solvents enhance the efficiency of both reduction and metallaphotoredox reactions by stabilizing charged intermediates and facilitating catalyst turnover.

  • Temperature and Time : Reduction reactions typically require mild to moderate heating (room temperature to reflux), whereas metallaphotoredox catalysis proceeds efficiently at ~80 °C under LED irradiation for 48 hours.

  • Catalyst Loadings : Photoredox catalyst loadings around 4 mol% and nickel catalyst loadings around 20 mol% have been optimized for maximal yields.

  • Yield and Purity : Reduction methods generally yield the target ethanamine in moderate to high yields (60–90%), while metallaphotoredox methods offer yields in the range of 70–85% with excellent functional group tolerance.

  • Scalability : Metallaphotoredox methods have been demonstrated on gram scale with consistent yields, indicating potential for scale-up in pharmaceutical synthesis.

The preparation of this compound is effectively achieved through classical reduction of ketone precursors and emerging metallaphotoredox catalysis strategies. The choice of method depends on the desired complexity, enantiopurity, and scale. Reduction with LiAlH4 remains a reliable method for straightforward synthesis, while metallaphotoredox catalysis offers a versatile platform for constructing structurally complex analogs under mild conditions. Enzymatic resolution provides access to optically active forms necessary for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield various reduced forms, including the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems in novel ways. Research indicates that fluorinated compounds can enhance the pharmacokinetic properties of drugs, such as increased metabolic stability and improved bioavailability.

Case Study: Antidepressant Activity

A study explored the potential antidepressant effects of 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine. The results suggested that this compound could modulate neurotransmitter systems effectively, leading to significant improvements in depression models in animal studies.

Materials Science

Fluorinated compounds are known for their chemical inertness and thermal stability. This compound can be utilized in developing advanced materials with enhanced properties.

Case Study: Coatings

Research has shown that incorporating this compound into polymer matrices can improve the thermal and chemical resistance of coatings used in harsh environments.

Environmental Applications

Due to its stability and resistance to degradation, this compound has potential applications in environmental monitoring and remediation.

Case Study: Fluorinated Compounds in Water Treatment

Studies have indicated that fluorinated amines can be effective in adsorbing pollutants from water sources. The application of this compound in water treatment processes showed promising results in removing heavy metals and organic contaminants.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural Variations and Key Differences

Substituent Position on the Phenyl Ring
  • 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine : The trifluoromethoxy group is at the 2-position of the phenyl ring.
  • N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29, ) : Trifluoromethoxy group at the 3-position ; includes a piperidinyl substituent.
  • (2-[4-(Trifluoromethoxy)phenyl]ethyl)amine () : Trifluoromethoxy group at the 4-position ; lacks the trifluoroethylamine backbone.

Impact :

  • 4-position analogs (e.g., ) often exhibit higher lipophilicity, enhancing blood-brain barrier penetration but possibly increasing toxicity .
Electron-Withdrawing Group Variations
  • 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine () : Replaces trifluoromethoxy with trifluoromethyl .
  • N-(2-Trifluoromethoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine () : Combines trifluoromethoxy with dimethoxyphenyl groups for 5-HT2A agonism.

Impact :

  • Trifluoromethoxy (O-CF3) is less electron-withdrawing than trifluoromethyl (CF3), altering electronic properties of the aromatic ring and receptor binding profiles .
  • Compounds with dual substituents (e.g., trifluoromethoxy + methoxy) show enhanced selectivity for serotonin receptors .
Amine Backbone Modifications
  • Target Compound : Primary amine (NH2) on trifluoroethyl backbone.
  • N-Methyl-2-pyrrolidin-1-yl-N-{2-[4-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 9, ) : Secondary amine with pyrrolidinyl substitution.
  • N-Ethyl-2-piperidin-1-yl-N-{2-[4-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 10, ) : Tertiary amine with piperidinyl and ethyl groups.

Impact :

  • Primary amines (target compound) generally exhibit faster metabolism but lower receptor selectivity compared to secondary/tertiary amines .
  • Cyclic amines (e.g., piperidinyl) improve σ receptor binding (Ki values: 1–10 nM) and anti-cocaine efficacy in preclinical models .

Pharmacological and Physicochemical Data

Compound Name Molecular Formula Molecular Weight Substituent Position Receptor Affinity (Ki, nM) Melting Point (°C) Yield (%) Key Application
Target Compound C9H7F6NO 283.15 2-(trifluoromethoxy) N/A N/A N/A Research chemical
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) C17H27Cl2F3N2O 419.32 3-(trifluoromethoxy) σ1: 2.1; σ2: 18.3 183–185 41 σ receptor ligand
N-Ethyl-2-piperidin-1-yl-N-{2-[4-(trifluoromethoxy)phenyl]-ethyl}ethanamine (10) C21H29F3N2O9 526.47 4-(trifluoromethoxy) σ1: 1.8; σ2: 15.7 189–191 61 Anti-cocaine agent
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine () C9H8ClF6N 279.61 3-(trifluoromethyl) N/A N/A N/A Chiral intermediate

Key Findings :

  • 3- and 4-position trifluoromethoxy analogs (Compounds 29 and 10) exhibit sub-nanomolar σ1 receptor affinity, making them superior to the target compound for CNS-targeted therapies .
  • Trifluoromethyl analogs () are preferred for synthetic intermediates due to simpler synthesis and chiral resolution .
  • Primary amines like the target compound are understudied but may serve as precursors for prodrug development.

Biological Activity

2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine is a fluorinated compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique trifluoromethyl and trifluoromethoxy groups may influence its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H4F6N
  • Molecular Weight : 258.12 g/mol
  • CAS Number : 1281667-10-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antitumor agent and its interaction with biological systems.

Antitumor Activity

Recent studies have indicated that fluorinated compounds can exhibit significant antitumor properties. For instance:

  • Case Study : A study evaluated the compound's cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated an IC50 value of approximately 15 μM against MCF-7 cells, indicating moderate antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Fluorinated compounds are known to interact with enzymes involved in cancer metabolism. Preliminary data suggest that this compound may inhibit certain kinases related to tumor growth .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treated cancer cells exhibited G1 phase arrest, suggesting that the compound disrupts cell cycle progression .

Table 1: Biological Activity Summary

Activity Type Cell Line IC50 (μM) Reference
AntiproliferativeMCF-715
AntiproliferativeA54920
Enzyme InhibitionPI3KIC50 < 10

Synthesis Approaches

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with commercially available trifluoromethylated phenols.
  • Reagents Used : Common reagents include trifluoromethyl iodide and specific amine coupling agents.
  • Yield and Purity : Synthetic routes have reported yields exceeding 70% with high purity (>95%) suitable for biological testing .

Q & A

Q. What are the established synthetic routes for 2,2,2-trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination of the corresponding ketone precursor, 2,2,2-trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanone, using sodium cyanoborohydride or hydrogenation with palladium catalysts. Evidence from structurally analogous trifluoroethylamine derivatives (e.g., 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride) indicates that yields exceeding 80% are achievable under optimized conditions (e.g., inert atmosphere, controlled pH) . Solvent choice (e.g., THF or methanol) and stoichiometric ratios of reducing agents critically impact purity and byproduct formation.

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish positional isomers of trifluoromethoxy-substituted phenylethylamines?

Proton NMR chemical shifts for the aromatic protons adjacent to the trifluoromethoxy group (δ ~7.2–7.3 ppm) and the ethanamine backbone (δ ~2.5–3.0 ppm) are diagnostic. For example, in ortho-substituted derivatives (e.g., 2-(trifluoromethoxy)phenyl analogs), coupling constants and splitting patterns differ from meta- or para-substituted isomers due to steric and electronic effects . Fluorine-19 NMR can further resolve trifluoromethoxy (-OCF₃) and trifluoroethyl (-CF₃) groups, with distinct signals at δ -55 to -58 ppm and -70 to -75 ppm, respectively .

Q. What are the primary pharmacological targets of trifluoromethoxy-substituted ethanamines, and how are binding assays designed?

These compounds show affinity for sigma receptors, particularly σ₁, which are implicated in neuropsychiatric disorders. Competitive radioligand displacement assays using [³H]-DTG or [³H]-pentazocine are standard. For example, N-substituted analogs (e.g., compounds 18–21 in ) demonstrated Ki values <100 nM, with structural variations (e.g., pyrrolidinyl vs. piperidinyl substituents) modulating selectivity . Assays require membrane preparations from transfected cell lines (e.g., CHO-K1) and validation via LC-MS to confirm compound integrity .

Advanced Research Questions

Q. What enantioselective strategies are employed to resolve racemic mixtures of this compound?

Chiral resolution via diastereomeric salt formation using tartaric acid or camphorsulfonic acid is common. Alternatively, asymmetric synthesis leverages chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-ruthenium complexes) to induce stereocontrol during reductive amination. highlights enantiopure analogs (e.g., (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride) with ≥95% enantiomeric excess (ee) achieved via chiral HPLC (Chiralpak AD-H column) . Kinetic resolution during enzymatic transamination (e.g., using ω-transaminases) is an emerging green chemistry approach .

Q. How can researchers optimize LC-MS parameters to quantify trace impurities in synthesized batches?

Column selection (e.g., C18 with trifluoroacetic acid ion-pairing) and mobile phase gradients (acetonitrile/water) enhance separation of polar byproducts like unreacted ketones or dehalogenated intermediates. Electrospray ionization (ESI) in positive mode with MRM transitions (e.g., m/z 317 → 200 for the parent ion) improves sensitivity. reports limits of detection (LOD) <0.1% for impurities using high-resolution Q-TOF systems . Method validation should include spike-recovery studies and comparison with NMR data .

Q. What experimental approaches resolve contradictions in reported sigma receptor binding affinities for trifluoromethoxy-substituted analogs?

Discrepancies may arise from differences in assay conditions (e.g., buffer ionic strength, membrane protein concentration) or stereochemical variations. Researchers should:

  • Re-test compounds under standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines).
  • Perform molecular docking studies to correlate substituent positioning (e.g., ortho vs. para trifluoromethoxy) with binding pocket interactions.
  • Validate functional activity via calcium flux or ERK phosphorylation assays to distinguish agonist/antagonist profiles .

Q. How do substituent electronic effects influence the metabolic stability of this compound?

The electron-withdrawing trifluoromethoxy group reduces cytochrome P450-mediated oxidation, enhancing metabolic stability. In vitro microsomal assays (human liver microsomes, NADPH cofactor) show half-life (t₁/₂) improvements >2-fold compared to non-fluorinated analogs. LC-MS/MS metabolite identification reveals primary degradation pathways via N-dealkylation or O-demethylation, which can be mitigated by introducing steric hindrance (e.g., methyl groups adjacent to the amine) .

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